molecular formula C11H9N5O2S2 B5170864 2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide

2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide

Cat. No. B5170864
M. Wt: 307.4 g/mol
InChI Key: LEZMSFFEDVCWFX-UHFFFAOYSA-N
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Description

2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide is a synthetic compound that has gained significant attention in scientific research. It is a thiosemicarbazone derivative that exhibits a wide range of biological activities.

Mechanism of Action

The mechanism of action of 2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide is not fully understood. However, it has been suggested that the compound exerts its biological activities by inhibiting the activity of key enzymes involved in cellular processes. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It also inhibits the activity of dihydrofolate reductase, an enzyme involved in the synthesis of DNA and RNA.
Biochemical and Physiological Effects:
2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide exhibits a range of biochemical and physiological effects. It has been shown to induce apoptosis, a programmed cell death process, in cancer cells. It also inhibits the proliferation and migration of cancer cells. In addition, it exhibits anti-inflammatory and antioxidant properties, which may contribute to its biological activities.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide in lab experiments is its broad range of biological activities. It can be used in various assays to study the effects of the compound on different cellular processes. However, one limitation is that the compound may exhibit cytotoxicity at high concentrations, which may affect the interpretation of the results.

Future Directions

There are several future directions for research on 2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide. One direction is to further investigate the mechanism of action of the compound. Understanding how the compound exerts its biological activities may lead to the development of more potent and selective analogs. Another direction is to study the pharmacokinetics and pharmacodynamics of the compound in animal models. This may provide valuable information for the development of the compound as a potential therapeutic agent. Finally, the compound may be tested in combination with other anticancer agents to determine if it exhibits synergistic effects.

Synthesis Methods

The synthesis of 2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide involves the reaction of 2-acetylthiazole with thiosemicarbazide in the presence of acetic acid. The resulting compound is then treated with furfural and sodium hydroxide to yield the final product. The synthesis method is relatively simple and yields a high purity product.

Scientific Research Applications

2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide has been extensively studied for its biological activities. It exhibits significant anticancer, antiviral, antibacterial, and antifungal properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It also exhibits antiviral activity against herpes simplex virus and antibacterial activity against Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

2-[[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5O2S2/c17-8(13-10-12-3-5-19-10)6-20-11-14-9(15-16-11)7-2-1-4-18-7/h1-5H,6H2,(H,12,13,17)(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEZMSFFEDVCWFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC(=NN2)SCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide

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